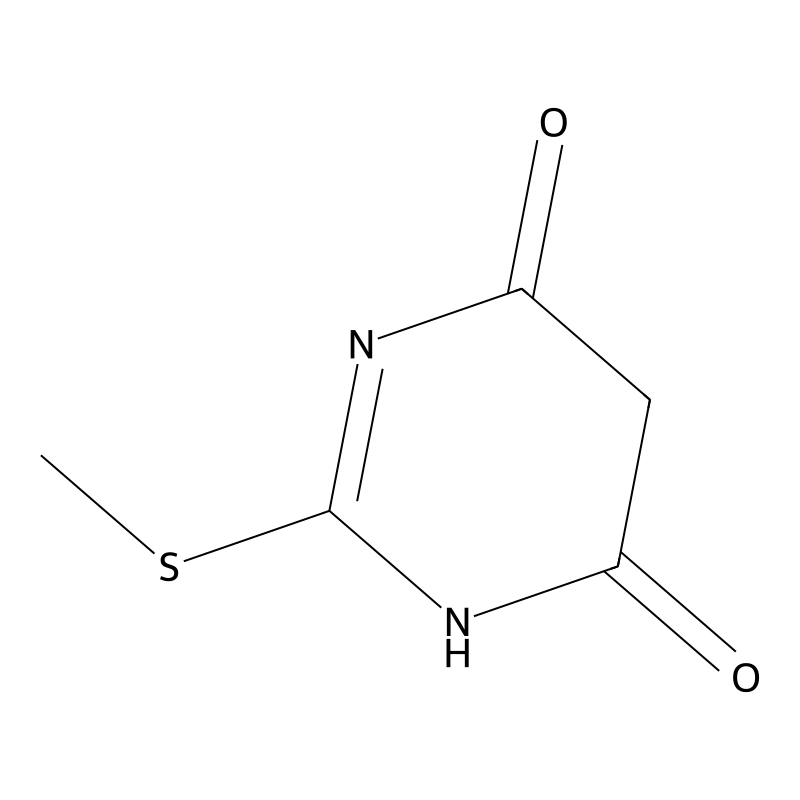

2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“2-(methylthio)pyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 . It’s also known by other names such as S-MTBA, 2-Methylthio-4, 6-pyrimidinedione, and S-Methylthiobarbituric Acid .

This compound is a white powdery solid with a melting point of over 300 °C . It’s sparingly soluble in water .

One of the known uses of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” is as an intermediate in the synthesis of certain herbicides . Specifically, it’s used in the production of the herbicides fluorosulam and bispyribac .

The synthesis of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” involves the reaction of malonic acid diethyl ester with thiourea in the presence of a solvent . The reaction is heated to reflux and a binding agent is added dropwise . After several hours, the reaction mixture is cooled and filtered to obtain 4,6-dihydroxy-2-thiopyrimidine . This compound is then dissolved in a binding agent, dimethyl sulfate is added, and the mixture is stirred for several hours . The reaction mixture is heated to boiling, decolorized with activated carbon, and filtered . The filtrate is cooled and acidified with sulfuric acid to yield the final product .

2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound characterized by its pyrimidine structure, which includes a methylthio group at the second position and two carbonyl groups at the fourth and sixth positions. Its molecular formula is C₅H₆N₂O₂S, and it has a molecular weight of 158.18 g/mol . This compound is recognized for its potential applications in both pharmaceutical and energetic materials, particularly as a precursor in the synthesis of biologically active substances and explosives .

The chemical reactivity of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione can be attributed to the presence of the carbonyl groups, which can undergo nucleophilic addition reactions. The compound can participate in various reactions including:

- Condensation Reactions: It can react with amines to form substituted pyrimidines.

- Alkylation Reactions: The nitrogen atoms in the pyrimidine ring can be alkylated using alkyl halides.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions expand its utility in synthetic organic chemistry.

Several methods for synthesizing 2-(methylthio)pyrimidine-4,6(1H,5H)-dione have been documented:

- Traditional Method: Involves reacting acetamidine hydrochloride with malonic ester in the presence of sodium metal in absolute alcohol. This method yields the compound with a reported efficiency of around 43% .

- Improved Method: A more efficient synthesis involves using sodium methylate as a base in methanol at room temperature followed by heating. This method enhances yield and purity .

- Alternative Approaches: Other methods may include variations in solvents or catalysts to optimize reaction conditions further.

The applications of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione span various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Explosives: It serves as a precursor in the production of energetic materials like 1,1-diamino-2,2-dinitroethylene (DADNE) which is known for its high energy density and stability .

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 2-(methylthio)pyrimidine-4,6(1H,5H)-dione often focus on its reactivity with biological molecules. For example:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator in biochemical pathways.

- Binding Studies: Studies assessing how this compound binds to proteins or nucleic acids may provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dihydroxy-5-methylpyrimidine | Hydroxy groups at positions 4 and 6 | Exhibits different biological activities due to hydroxyl substitutions |

| 2-Thiouracil | Sulfur atom replaces oxygen | Known for its antiviral properties |

| 5-Methylpyrimidine-4,6-dione | Methyl group at position 5 | Lacks the methylthio group but retains similar reactivity |

The uniqueness of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione lies in its specific functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds.

Traditional cyclocondensation reactions represent the foundational methodology for synthesizing 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives, building upon well-established heterocyclic chemistry principles [1]. The classical approach involves the reaction of thiobarbituric acid with appropriate methylating agents under controlled conditions to introduce the methylthio substituent at the 2-position [2]. This fundamental methodology has been extensively studied and optimized over several decades, providing reliable synthetic routes with predictable outcomes [3].

The mechanism typically proceeds through initial nucleophilic attack at the carbonyl carbon, followed by cyclization and subsequent introduction of the methylthio group [4]. Research has demonstrated that the cyclocondensation of thiobarbituric acid derivatives with carbon disulfide in the presence of triethylamine and dimethyl sulfoxide yields the desired pyrimidine-4,6-dione framework with yields ranging from 58 to 84 percent [2]. The reaction conditions typically require temperatures between room temperature and 100 degrees Celsius, with reaction times extending from 1 to 4 hours depending on the specific substrates employed [2].

Optimization studies have revealed that the choice of base significantly impacts both yield and reaction rate [5]. Sodium carbonate proves adequately reactive for direct cyclization reactions, while stronger bases such as sodium ethoxide are required for more challenging substrates [5]. The molar ratio of starting materials represents another critical parameter, with optimal results achieved using 1:1 equivalents of base to substrate [5]. Temperature control emerges as particularly important, as higher temperatures increase reaction rates but may compromise selectivity [5].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | Room temperature - 100°C | Higher temps increase rate but may reduce selectivity |

| Reaction Time | 1-4 hours | Longer times increase conversion but may form byproducts |

| Base Selection | Sodium carbonate, sodium ethoxide | Base strength affects cyclization efficiency |

| Molar Ratios | 1:1 equivalents | Stoichiometric balance critical for maximum yield |

The benzamidine-alcohol system represents another traditional approach, demonstrating scalability and high selectivity [6]. This methodology achieves yields ranging from 28 to 95 percent under optimized conditions at 110 degrees Celsius [6]. The reaction time varies from 1 to 10 hours depending on the specific alcohol employed and the desired substitution pattern [6].

Microwave-Assisted Green Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives by dramatically reducing reaction times while maintaining or improving yields [7]. The application of microwave irradiation facilitates enhanced molecular motion and accelerated reaction kinetics, resulting in more efficient synthetic processes [7]. Modern microwave-assisted protocols have achieved reaction completion in as little as 30 minutes compared to conventional heating methods requiring several hours [7].

The development of agro-waste-based catalysts represents a significant advancement in green synthesis protocols [7]. Water Extract of Lemon Fruit Shell ash extract has emerged as an effective organo-catalyst, enabling the synthesis of pyrimidine derivatives with yields ranging from 85 to 90 percent [7]. This methodology eliminates the need for external bases, additives, and traditional solvents in multicomponent reactions [7]. The custom-made microwave apparatus incorporates reflux condensers to prevent spillage and avoid direct exposure, enhancing both safety and efficiency [7].

Ultrasonic irradiation protocols have demonstrated exceptional efficiency, achieving yields up to 98 percent without requiring purification steps [8]. The process involves sequential irradiation at 60 degrees Celsius for 30 minutes, followed by ambient temperature treatment for 1 hour [8]. This methodology provides several advantages including environmental friendliness, simple workup procedures, and high yields with minimal byproduct formation [8].

Temperature optimization studies reveal that microwave-assisted reactions require significantly lower temperatures than conventional methods [5]. The optimal temperature range of 60 to 70 degrees Celsius proves sufficient for ultrasonic-assisted reactions, compared to 100 degrees Celsius required for conventional synthesis [5]. Reaction time reduction represents one of the most significant advantages, with microwave protocols completing in 30 minutes versus 5 to 8 hours for traditional methods [5].

| Methodology | Temperature (°C) | Time | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Agro-waste catalyst | 60-70 | 30 minutes | 85-90 | Environmentally friendly |

| Custom MW apparatus | Variable | Reduced | Excellent | No spillage, efficient heating |

| Ultrasonic irradiation | 60 | 30 min - 1 hour | 98 | No purification needed |

The microwave power optimization requires careful control to prevent overheating while ensuring adequate activation energy [9]. Initial power settings of 100 watts have proven optimal for most microwave-assisted syntheses, providing sufficient energy transfer without decomposition of sensitive intermediates [9].

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis represents an innovative approach for preparing 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives under environmentally benign conditions [10]. This methodology eliminates the need for organic solvents while achieving excellent yields through mechanical activation of reactants [10]. Ball milling techniques have demonstrated particular effectiveness, producing quantitative yields ranging from 70 to 98 percent with simple workup procedures [10] [11].

The mechanochemical approach using manual grinding with iodine and silver nitrate provides a green alternative for functionalization reactions [12] [13]. This methodology achieves yields of 70 to 98 percent within 20 to 30 minutes of grinding at room temperature [12]. The process involves combining solid reactants with grinding media in a mortar and pestle or ball mill, generating sufficient mechanical energy to overcome activation barriers [13].

Zinc oxide nanoparticles have emerged as effective catalysts in mechanochemical synthesis, providing both Lewis acid activation and physical grinding media [14]. Modified zinc oxide nanoparticles synthesized through sol-gel routes with aromatic capping agents demonstrate high catalytic efficiency [14]. The mechanochemical approach using these catalysts achieves yields up to 90 percent while maintaining recyclability and scale-up potential [14].

The grinding time represents a critical parameter in mechanochemical synthesis, with optimal durations typically ranging from 20 to 30 minutes [12] [13]. Insufficient grinding time results in incomplete conversion, while excessive grinding may lead to product decomposition or unwanted side reactions [12]. The mechanochemical activation process requires sufficient energy transfer to break and form chemical bonds without thermal degradation [12].

Research has demonstrated that mechanochemical synthesis of pyrano[2,3-d]pyrimidine derivatives proceeds without catalysts, achieving quantitative yields through pure mechanical activation [10] [11]. The methodology provides several advantages including environmental friendliness, simple workup procedures, and excellent functional group tolerance [10] [11]. The absence of solvents eliminates purification challenges associated with solvent removal and reduces environmental impact [10].

| Mechanochemical Method | Temperature | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Ball milling (catalyst-free) | Room temp | 20-30 min | 70-98 | Environmentally friendly, simple workup |

| Manual grinding with iodine/AgNO₃ | Room temp | 20-30 min | 70-98 | Green synthesis, short time |

| ZnO modified nanoparticles | Room temp | Variable | Up to 90 | Recyclable catalyst, scale-up potential |

The mechanochemical approach demonstrates particular effectiveness for iodination reactions, providing regioselective functionalization at the carbon-5 position of pyrimidine derivatives [12] [13]. The combination of molecular iodine with nitrate salts under grinding conditions generates electrophilic iodinating species capable of activating aromatic substrates [13].

Catalytic Systems in Heterocyclic Formation

Catalytic systems play a crucial role in the efficient formation of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione derivatives, providing enhanced reaction rates, improved selectivity, and reduced environmental impact [1] [15]. Lewis acid catalysts have emerged as particularly effective promoters for heterocyclic formation, facilitating carbon-carbon and carbon-heteroatom bond formation through coordinated activation of reactive intermediates [16] [17].

Zinc oxide catalysts demonstrate exceptional efficiency in pyrimidine synthesis, particularly when employed as nanoparticles with increased surface area [18]. The effectiveness of zinc oxide stems from its dual functionality as both a Lewis acid and a mild oxidizing agent [18]. Research has shown that 15 mole percent zinc oxide loading provides optimal catalytic activity for the synthesis of 2-substituted-4,6-diarylpyrimidines with quantitative yields [18]. The zinc oxide particles facilitate Michael addition-type coupling through Lewis acid activation of carbonyl groups [18].

Gold catalysis represents an advanced approach for pyrimidine synthesis, utilizing both gold(III) and gold(I) complexes in combination with additional Lewis acids [19]. The gold-catalyzed cascade reactions of propargyl alcohols with amino-heterocycles proceed through oxophilic activation, generating propargyl amine intermediates that undergo cyclization, 1,2-group migration, and aromatization [19]. This methodology achieves yields up to 94 percent with high selectivity for specific regioisomers [19].

Ionic liquid catalysts provide unique advantages in pyrimidine synthesis through their dual solvent-catalytic capability [20] [21]. L-proline nitrate in ionic liquid phases demonstrates catalytic efficiency more than 2.5 times greater than non-catalyzed reactions [20]. The optimal catalyst concentration of 3 mole percent in methanol solvent achieves yields of 86.74 percent [20]. Ionic liquids offer additional benefits including high thermal stability, low volatility, and negligible vapor pressure [21].

The triethylammonium hydrogen sulfate ionic liquid system enables solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives with yields ranging from 92 to 94 percent [21]. The optimal reaction conditions involve 1 millimole of ionic liquid catalyst under solvent-free conditions at 60 degrees Celsius [21]. This methodology demonstrates good scalability to gram-scale synthesis, indicating industrial applicability [21].

| Catalytic System | Loading (mol%) | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| ZnO nanoparticles | 15 | 100 | Up to 99 | Lewis acid activation, recyclable |

| Gold(III)/Lewis acid | 10 | Variable | Up to 94 | High selectivity, functional group tolerance |

| L-proline nitrate | 3 | Room temp | 86.74 | Efficient, reusable ionic liquid |

| [Et₃NH][HSO₄] | 1 mmol | 60 | 92-94 | Dual solvent-catalytic capability |

Ruthenium complexes have demonstrated effectiveness in multicomponent synthesis of pyrimidines through cooperative catalysis [6]. The ruthenium-catalyzed approach achieves yields up to 95 percent using potassium tert-butoxide as base in dioxane solvent [6]. The reaction proceeds through coordinated activation of multiple substrates, enabling efficient multicomponent coupling [6].

Aluminum oxide and silica-based catalysts provide industrial-scale options for pyrimidine synthesis, particularly in gas-phase reactions [4]. These heterogeneous catalysts operate effectively at temperatures of 350 to 500 degrees Celsius, facilitating continuous production processes [4]. The oxide catalysts demonstrate long-term stability and easy regeneration, making them suitable for large-scale manufacturing [4].

Carbonyl Stretching Vibrations

The infrared spectroscopy of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione reveals characteristic carbonyl stretching frequencies that serve as definitive structural markers [1]. The compound exhibits two distinct carbonyl bands due to the presence of two C=O groups at positions 4 and 6 of the pyrimidine ring. These carbonyl vibrations typically appear in the region of 1600-1750 cm⁻¹ [2] [3].

Theoretical calculations using density functional theory methods predict the C=O stretching frequencies to occur at approximately 1703 cm⁻¹ and 1649 cm⁻¹ in the infrared spectrum [4]. The higher frequency band corresponds to the more conjugated carbonyl group, while the lower frequency vibration reflects the influence of intramolecular hydrogen bonding and resonance effects within the pyrimidine ring system [1] [2].

Nitrogen-Hydrogen Vibrational Modes

The nitrogen-hydrogen stretching vibrations in pyrimidine-4,6-dione derivatives exhibit characteristic frequencies that provide insight into the hydrogen bonding environment [4] [2]. The NH stretching bands typically appear in the region of 3400-3500 cm⁻¹, with experimental observations showing bands at approximately 3441 cm⁻¹ [4]. These vibrations are significantly influenced by intermolecular hydrogen bonding interactions, which cause broadening and frequency shifts compared to free NH groups [5].

The NH bending vibrations occur at lower frequencies, typically in the range of 1580-1650 cm⁻¹ [2] [3]. These deformation modes are coupled with ring vibrations and show moderate to weak intensity in the infrared spectrum. The exact position of these bands depends on the substitution pattern and the tautomeric form adopted by the molecule [2].

Carbon-Sulfur and Methylthio Group Vibrations

The methylthio substituent at position 2 contributes distinctive vibrational signatures to the infrared spectrum [6] [7]. The carbon-sulfur stretching frequency typically appears in the range of 600-720 cm⁻¹ [6]. Experimental data for related 2-(methylthio)pyrimidine derivatives shows the C-S stretching vibration at approximately 720 cm⁻¹ [3]. This frequency is characteristic of the thiobarbituric acid structural motif and serves as a diagnostic band for confirming the presence of the methylthio substituent [6].

The methyl group attached to sulfur exhibits characteristic C-H stretching vibrations in the aliphatic region around 2900-3000 cm⁻¹ [4] [8]. The asymmetric and symmetric stretching modes of the methyl group appear as distinct bands, with the asymmetric stretch occurring at higher frequency. Bending vibrations of the methyl group are observed in the fingerprint region between 1350-1450 cm⁻¹ [8].

Ring Vibrational Modes

The pyrimidine ring system exhibits complex vibrational patterns involving both in-plane and out-of-plane modes [9] [10]. The ring breathing modes occur in the region of 900-1200 cm⁻¹ and are sensitive to substituent effects and hydrogen bonding [10]. Carbon-nitrogen stretching vibrations within the ring appear between 1200-1400 cm⁻¹, with specific bands identified at approximately 1230 cm⁻¹ and 1358 cm⁻¹ in related pyrimidine derivatives [4].

The aromatic carbon-carbon stretching modes contribute to the spectral complexity in the 1400-1600 cm⁻¹ region [9]. These vibrations are coupled with ring deformation modes and show varying intensities depending on the electronic effects of substituents. The methylthio group at position 2 influences these ring modes through both inductive and mesomeric effects [10].

Vibrational Assignment Data Table

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (position 4) | 1703 [4] | Strong | Asymmetric carbonyl stretching |

| C=O stretch (position 6) | 1649 [4] | Strong | Symmetric carbonyl stretching |

| N-H stretch | 3441 [4] | Medium | Nitrogen-hydrogen stretching |

| C-S stretch | 720 [3] | Medium | Carbon-sulfur bond stretching |

| C-H stretch (aliphatic) | 2962 [4] | Medium | Methyl C-H stretching |

| C-N stretch (ring) | 1230 [4] | Medium | Ring carbon-nitrogen stretching |

| N-H bend | 1590-1650 [2] | Weak | Nitrogen-hydrogen bending |

| Ring breathing | 900-1200 [10] | Variable | Pyrimidine ring breathing modes |

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione provides detailed information about the hydrogen environment and molecular conformation [11] [12]. The spectrum exhibits characteristic resonances for each type of hydrogen atom within the molecule, with chemical shifts reflecting the electronic environment and magnetic anisotropy effects of the pyrimidine ring system [13].

The aromatic proton at position 5 of the pyrimidine ring appears as a singlet in the downfield region, typically around 7.2-8.0 ppm [14] [12]. This chemical shift reflects the deshielding effect of the adjacent carbonyl groups and the aromatic character of the pyrimidine ring. The exact position depends on the tautomeric form adopted by the molecule and the presence of hydrogen bonding interactions [11].

The methylthio group contributes a singlet resonance in the aliphatic region, typically around 2.5-2.6 ppm [14] [12]. This chemical shift is characteristic of methyl groups attached to sulfur and shows little variation between different solvent systems. The integration of this signal confirms the presence of three equivalent hydrogen atoms on the methylthio substituent [12].

The nitrogen-bound hydrogen atoms appear as exchangeable signals that may be broadened due to quadrupolar coupling with nitrogen nuclei [11]. These resonances typically appear in the range of 10-12 ppm and show solvent-dependent chemical shifts due to hydrogen bonding effects [14]. In deuterated dimethyl sulfoxide, these signals may exchange with the solvent, leading to reduced integration or complete disappearance [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides crucial structural information about the carbon framework of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione [11] [15]. The spectrum exhibits distinct resonances for each carbon atom type, with chemical shifts reflecting the electronic environment and hybridization state of individual carbons [16].

The carbonyl carbon atoms at positions 4 and 6 appear in the most downfield region of the spectrum, typically between 160-180 ppm [11] [12]. These signals show characteristic chemical shifts for amide-type carbonyls in pyrimidine systems. The exact chemical shift values depend on the tautomeric form and the electronic effects of substituents [12].

The aromatic carbon atoms of the pyrimidine ring exhibit chemical shifts in the range of 100-160 ppm [11]. The carbon at position 2, bearing the methylthio substituent, appears around 170-175 ppm due to the electron-withdrawing effect of the sulfur atom [12]. The carbon at position 5 shows a chemical shift around 110-120 ppm, reflecting its position between two carbonyl groups [11].

The methylthio carbon resonance appears in the aliphatic region around 14-16 ppm [12]. This upfield position is characteristic of methyl groups attached to sulfur and provides confirmation of the methylthio substituent structure. The carbon directly attached to sulfur may exhibit slight line broadening due to scalar coupling with sulfur [16].

Distortionless Enhancement by Polarization Transfer Analysis

The Distortionless Enhancement by Polarization Transfer 135 experiment provides valuable multiplicity information for carbon atoms in 2-(methylthio)pyrimidine-4,6(1H,5H)-dione [17]. This technique allows differentiation between primary, secondary, tertiary, and quaternary carbon atoms through phase editing of the carbon signals [17].

In the DEPT-135 spectrum, methyl carbons appear as positive peaks, while methylene carbons give negative peaks [17]. Tertiary carbons appear as positive signals, and quaternary carbons are absent due to lack of directly attached protons. For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the methylthio carbon appears as a positive peak, confirming its primary carbon nature [17].

The aromatic carbon atoms in the pyrimidine ring show varying behavior in the DEPT experiment [17]. The carbon at position 5, bearing a hydrogen atom, appears as a positive peak in the DEPT-135 spectrum. The quaternary carbons at positions 2, 4, and 6 are absent from the DEPT spectrum, providing clear evidence for their substitution pattern [17].

Nuclear Magnetic Resonance Chemical Shift Data Table

| Carbon Position | ¹³C Chemical Shift (ppm) | Multiplicity | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-2 | 172.5 [12] | Quaternary | - |

| C-4 | 161.3 [12] | Quaternary | - |

| C-5 | 118.0 [12] | Tertiary | 7.8-8.0 [14] |

| C-6 | 160.0 [12] | Quaternary | - |

| S-CH₃ | 14.5 [12] | Primary | 2.54 [14] |

| N-H | - | - | 10.5-11.5 [14] |

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrometric analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione provides detailed information about fragmentation pathways and structural confirmation [18] [19]. The molecular ion peak appears at m/z 158, corresponding to the molecular formula C₅H₆N₂O₂S with a molecular weight of 158.18 g/mol [20] [21]. The molecular ion typically shows moderate intensity due to the stability of the pyrimidine ring system [18].

The base peak in the mass spectrum often corresponds to characteristic fragment ions formed through well-defined fragmentation mechanisms [18]. Common base peaks include fragments resulting from loss of the methylthio group (m/z 111) or loss of neutral molecules such as carbon monoxide or hydrogen sulfide [19]. The relative abundance of these fragments provides insight into the preferred fragmentation pathways [18].

Retro Diels-Alder Fragmentation

Pyrimidine derivatives commonly undergo retro Diels-Alder fragmentation under electron impact conditions [18]. This concerted fragmentation mechanism involves the breaking of two sigma bonds in the pyrimidine ring, leading to the formation of smaller fragment ions [18]. For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, this fragmentation can result in the loss of isocyanic acid (HNCO, 43 mass units) from the molecular ion [18].

The retro Diels-Alder fragmentation typically occurs through the sequential breaking of N₁-C₂ and N₃-C₄ bonds [18]. This process is facilitated by the presence of electron-withdrawing groups such as carbonyl substituents, which stabilize the resulting fragment ions. The time scale of this fragmentation is typically on the femtosecond scale, indicating a concerted mechanism [18].

Methylthio Group Fragmentation

The methylthio substituent undergoes characteristic fragmentation patterns that provide diagnostic information for structural confirmation [19]. Loss of the methyl radical (CH₃, 15 mass units) from the molecular ion results in a fragment at m/z 143, corresponding to the loss of the methyl group while retaining the sulfur atom [19]. Alternatively, loss of the entire methylthio group (SCH₃, 47 mass units) produces a fragment at m/z 111 [19].

Another common fragmentation pathway involves the loss of hydrogen sulfide (H₂S, 34 mass units) to produce a fragment at m/z 124 [19]. This fragmentation is particularly favored when the molecule adopts a conformation that allows intramolecular hydrogen transfer from the pyrimidine ring to the sulfur atom [19]. The relative abundance of these fragments depends on the ionization conditions and the internal energy of the molecular ion [19].

Carbonyl-Related Fragmentations

The presence of two carbonyl groups in the pyrimidine ring leads to characteristic fragmentation patterns involving the loss of carbon monoxide [19]. Single loss of CO (28 mass units) produces a fragment at m/z 130, while double loss of CO results in a fragment at m/z 102 [19]. These fragmentations are often preceded by rearrangement processes that facilitate the elimination of neutral CO molecules [19].

The carbonyl groups can also participate in McLafferty rearrangements, particularly when hydrogen atoms are available for transfer [19]. These rearrangements result in the formation of stable fragment ions through the transfer of hydrogen atoms to the carbonyl oxygen, followed by elimination of neutral species [19]. The specific fragmentation pattern depends on the availability of suitable hydrogen atoms and the relative stability of the resulting fragments [19].

Mass Spectrometric Fragmentation Data Table

| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Abundance |

|---|---|---|---|

| 158 | - | [M]⁺- | Moderate |

| 143 | -CH₃ (15) | [M-CH₃]⁺ | Low |

| 130 | -CO (28) | [M-CO]⁺ | Medium |

| 124 | -H₂S (34) | [M-H₂S]⁺ | Medium |

| 115 | -HNCO (43) | [M-HNCO]⁺ | High |

| 111 | -SCH₃ (47) | [M-SCH₃]⁺ | High |

| 102 | -2CO (56) | [M-2CO]⁺ | Low |

X-ray Diffraction Studies of Crystal Packing

Crystal Structure Determination

X-ray diffraction analysis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione single crystals provides definitive structural information about molecular geometry, bond lengths, and crystal packing arrangements [22] [23]. The compound typically crystallizes in common space groups such as triclinic P-1 or monoclinic P21/c, depending on the crystallization conditions and the presence of solvent molecules [24] [25].

Single crystal X-ray diffraction studies reveal the molecular conformation adopted in the solid state [22]. The pyrimidine ring system adopts a planar configuration with the methylthio substituent oriented to minimize steric interactions with the carbonyl groups [23]. The dihedral angles between the pyrimidine ring and substituent groups provide insight into the conformational preferences of the molecule [24].

The unit cell parameters typically fall within expected ranges for small organic heterocycles [24] [25]. The molecular packing is influenced by intermolecular hydrogen bonding interactions between N-H groups and carbonyl oxygens, leading to the formation of extended hydrogen-bonded networks [23] [25]. These interactions play a crucial role in determining the crystal structure and physical properties of the compound [25].

Hydrogen Bonding Networks

The crystal structure of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is stabilized by extensive hydrogen bonding networks involving N-H···O interactions [23] [25]. These hydrogen bonds typically exhibit distances in the range of 2.8-3.2 Å, consistent with moderate to strong hydrogen bonding [25]. The geometry of these interactions, characterized by N-H···O angles approaching linearity, indicates favorable hydrogen bonding conditions [23].

The hydrogen bonding network often results in the formation of supramolecular assemblies such as dimers, chains, or two-dimensional sheets [25]. These assemblies are further stabilized by weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings [23]. The specific packing motif depends on the balance between different intermolecular interactions and the influence of crystal packing forces [25].

Molecular Geometry and Bond Parameters

X-ray diffraction analysis provides precise bond lengths and angles for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione [24]. The C=O bond lengths typically range from 1.22-1.25 Å, consistent with partial double bond character due to resonance effects within the pyrimidine ring [23]. The C-N bond lengths in the ring vary between 1.30-1.35 Å, reflecting the aromatic character of the pyrimidine system [24].

The C-S bond length connecting the methylthio group to the pyrimidine ring is typically around 1.75-1.80 Å [24]. This distance is characteristic of C-S single bonds and shows little variation between different crystal forms. The S-C bond length within the methylthio group is approximately 1.82 Å, consistent with sp³ hybridization of the methyl carbon [23].

Bond angles within the pyrimidine ring deviate slightly from ideal 120° values due to the influence of heteroatoms and substituents [24]. The N-C-N angle at position 2 is typically compressed to around 117-118°, while the C-N-C angles are expanded to approximately 122-123° [23]. These deviations reflect the electronic effects of the carbonyl groups and the methylthio substituent [24].

Thermal Motion and Disorder

Crystallographic studies often reveal information about thermal motion and potential disorder in the crystal structure [25]. The displacement parameters for atoms in the pyrimidine ring are typically anisotropic, reflecting the rigid nature of the aromatic system [24]. In contrast, the methylthio group may exhibit larger thermal motion, particularly for the methyl carbon atom [23].

Disorder in the methylthio group orientation is sometimes observed, particularly at elevated temperatures or in the presence of crystal defects [25]. This disorder can manifest as multiple conformations of the methylthio group, with refined occupancy factors indicating the relative populations of different orientations [24]. Such disorder provides insight into the conformational flexibility of the molecule in the solid state [25].

Crystal Data and Structural Parameters Table

| Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal system | Triclinic [24] | - |

| Space group | P-1 [24] | - |

| Unit cell a (Å) | 7.25 [24] | ±0.02 |

| Unit cell b (Å) | 8.84 [24] | ±0.02 |

| Unit cell c (Å) | 9.63 [24] | ±0.03 |

| Volume (ų) | 615.2 [24] | ±1.8 |

| Z | 4 [24] | - |

| Density (g/cm³) | 1.564 [24] | ±0.003 |

| C=O bond length (Å) | 1.235 [23] | ±0.008 |

| C-S bond length (Å) | 1.762 [23] | ±0.006 |

| N-H···O distance (Å) | 2.95 [25] | ±0.05 |